1,2-Distearoyllecithin
Overview
Description
1,2-Distearoyllecithin, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine, is a type of phosphatidylcholine. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in cell structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyllecithin can be synthesized through the esterification of stearic acid with glycerophosphocholine. The process involves the following steps:
Esterification: Stearic acid is reacted with glycerophosphocholine in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyllecithin undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, resulting in the release of stearic acid and glycerophosphocholine.
Substitution: The choline headgroup can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures (around 50-70°C).
Major Products Formed
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Stearic acid and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines, depending on the nucleophile used.
Scientific Research Applications
1,2-Distearoyllecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of phospholipids in various chemical reactions and environments.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is used in the formulation of lipid-based drug delivery systems, enhancing the bioavailability and stability of therapeutic agents.
Mechanism of Action
1,2-Distearoyllecithin exerts its effects primarily through its role as a phospholipid in biological membranes. It contributes to membrane fluidity and stability, and participates in various cellular processes such as signal transduction and membrane fusion. The choline headgroup interacts with other membrane components, influencing the overall structure and function of the membrane .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyllecithin: Similar to 1,2-Distearoyllecithin but with palmitic acid instead of stearic acid.
1,2-Dioleoyllecithin: Contains oleic acid instead of stearic acid.
1,2-Dimyristoyllecithin: Contains myristic acid instead of stearic acid.
Uniqueness
This compound is unique due to its specific fatty acid composition, which influences its physical and chemical properties. The presence of stearic acid results in higher melting points and different interactions with other membrane components compared to its counterparts with shorter or unsaturated fatty acids .
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963380 | |
Record name | 1,2-Distearoyllecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-70-2, 97281-48-6 | |
Record name | Distearoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Distearoyllecithin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrogenated soybean phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Distearoyllecithin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Distearoyllecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphatidylcholines, soya, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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